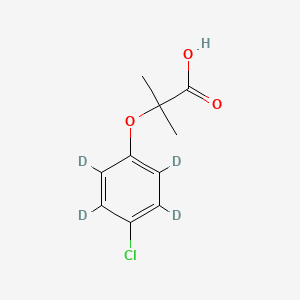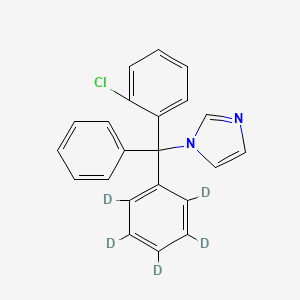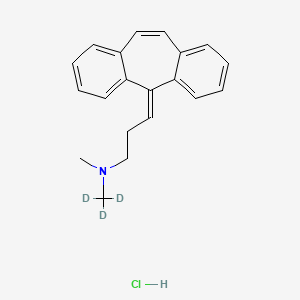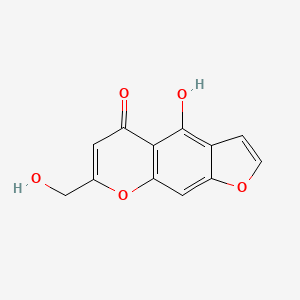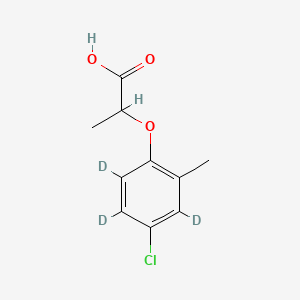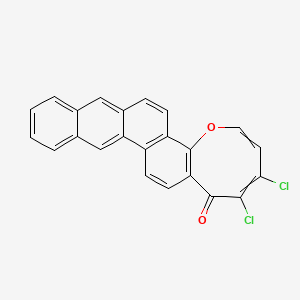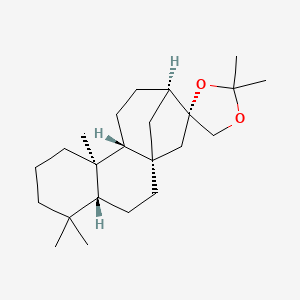
1,8-Dimethylnaphthalene-D12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dimethylnaphthalene-D12 is the deuterium labeled version of 1,8-Dimethylnaphthalene . It’s a type of dimethylnaphthalene that has been used in the preparation of 1,4-endoperoxides via dye-sensitized photo-oxygenation reaction .
Synthesis Analysis
This compound is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of this compound is C12D12 . The average mass is 168.30 . The structure of this compound is similar to that of 1,8-Dimethylnaphthalene, but with the hydrogen atoms replaced by deuterium .Chemical Reactions Analysis
The mechanism of NO2(+) nitration of 1,8-dimethylnaphthalene has been investigated . Photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex affords the triad of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of 1,8-Dimethylnaphthalene. The molecular weight is 168.30 . The molecular formula is C12D12 .Applications De Recherche Scientifique
Steric Hindrance and Methyl Group Librations : The neutron diffraction study of 1,8-dimethylnaphthalene shows significant steric effects caused by the location of the methyl groups on the naphthalene ring, affecting the methyl group librations. This steric effect is predominant over possible coupled motions of these groups, providing insights into molecular interactions and constraints in crowded molecules (Wilson & Nowell, 2000).
Catalytic Performance in Chemical Synthesis : Research on the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts to produce 2,6-Dimethylnaphthalene, which is significant in the production of polyethylene naphthalate, reveals the potential of 1,8-Dimethylnaphthalene derivatives in catalysis and organic synthesis (Güleç, Sher, & Karaduman, 2018).
Environmental Chemistry and Photooxidation : A study on the photooxidation of various dimethylnaphthalene isomers, including 1,8-Dimethylnaphthalene, in marine environments, highlights its role in environmental chemistry, particularly in the degradation of oil constituents under various conditions (Sydnes, Hansen, & Burkow, 1985).
Molecular Structure and Distortion Analysis : The crystal structure analysis of 1,8-dimethylnaphthalene, including strain-energy minimization calculations, provides valuable information on molecular distortions caused by steric interactions, contributing to the field of molecular physics and chemistry (Bright, Maxwell, & Boer, 1973).
Thermal Reactions in Geochemical Processes : Research into the thermal reaction of 1,8-dimethylnaphthalene under various conditions has implications for understanding geochemical processes, particularly in the context of isometric distributions of dimethylnaphthalenes in sedimentary environments (Smith & Batts, 1992).
Solid-Liquid Equilibria in Chemical Engineering : Investigating the solid-liquid equilibria of binary mixtures of dimethylnaphthalene isomers, including 1,8-Dimethylnaphthalene, provides crucial data for the chemical engineering field, particularly in material processing and formulation (Cheon & Kim, 2007).
Biodegradation and Environmental Impact Studies : A study on the electronic polarizability of dimethylnaphthalene isomers, including 1,8-Dimethylnaphthalene, and its relation to biodegradation rates of polycyclic aromatic hydrocarbons offers insights into environmental impact and bioremediation strategies (Librando & Alparone, 2007).
Mécanisme D'action
Target of Action
1,8-Dimethylnaphthalene-D12 is a deuterium-labeled version of 1,8-Dimethylnaphthalene It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium (d), the stable heavy isotope of hydrogen, has been incorporated into drug molecules to affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
The incorporation of deuterium into drug molecules can influence various biochemical pathways, depending on the specific drug and its targets .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the behavior of drug molecules in the body, aiding in the development and optimization of therapeutic agents .
Action Environment
It’s known that factors such as temperature, light, and moisture can affect the stability of many compounds .
Analyse Biochimique
Cellular Effects
Derivatives of naphthalene, such as 1,8-naphthalimide, have been studied for their DNA targeting, anticancer, and cellular imaging properties .
Molecular Mechanism
The nitration of 1,8-dimethylnaphthalene has been investigated, and it was found that the photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex affords the triad of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion .
Temporal Effects in Laboratory Settings
The thermophysical properties of 1,8-dimethylnaphthalene have been critically evaluated .
Metabolic Pathways
The metabolic pathway of naphthalene starts with the hydrolysis of the ester bond to form 1-naphthol, which is further metabolized to the central carbon pathway via salicylic acid and gentisic acid .
Propriétés
IUPAC Name |
1,2,3,6,7,8-hexadeuterio-4,5-bis(trideuteriomethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAABPYINPXYOLM-CLWNCLMISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=CC2=CC=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C(C(=C2C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

